

# Analytical methods for quantification of 5-(4-Methylphenyl)-1,2-thiazole

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## Compound of Interest

Compound Name: 5-(4-Methylphenyl)-1,2-thiazole

CAS No.: 49602-75-7

Cat. No.: B13769187

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Application Note: High-Performance Analytical Methods for the Quantification of **5-(4-Methylphenyl)-1,2-thiazole**

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists.

## Introduction & Physicochemical Profiling

**5-(4-Methylphenyl)-1,2-thiazole** (also recognized as 5-(p-tolyl)isothiazole; CAS: 49602-75-7) is a lipophilic heterocyclic compound with a molecular formula of C<sub>10</sub>H<sub>9</sub>NS and a molecular weight of 175.25 g/mol [1]. The 1,2-thiazole (isothiazole) scaffold is a privileged structure in medicinal chemistry and agrochemicals due to its unique electronic properties and metabolic stability[2].

Quantifying this specific derivative in complex biological or environmental matrices presents unique challenges. The lipophilic p-tolyl group drives strong retention on reversed-phase media, while the polarizable nitrogen and sulfur atoms in the isothiazole core can lead to secondary interactions with free silanols on silica-based columns. To address this, we have developed two highly robust, self-validating analytical protocols: a routine HPLC-UV method for

purity and formulation analysis, and a highly sensitive LC-MS/MS method for trace-level and pharmacokinetic quantification[3].

## Method Rationale & Causality (E-E-A-T)

As analytical scientists, we do not merely select parameters at random; every chromatographic choice is dictated by the molecule's physical chemistry:

- **Column Selection:** A high-purity, end-capped C18 column is mandatory. The end-capping prevents the isothiazole nitrogen from interacting with residual silanols, which would otherwise cause severe peak tailing[4].
- **Mobile Phase pH:** The mobile phase is buffered with 0.1% Formic Acid (pH ~2.7). This ensures the isothiazole nitrogen ( $pK_a < 2$ ) remains fully protonated in MS applications for optimal ionization, while maintaining a consistent ionization state for reproducible UV retention[2].
- **Detection Wavelength:** The extended  $\pi$ -conjugation between the p-tolyl ring and the isothiazole core results in a strong chromophore. Maximum UV absorbance ( $\lambda_{max}$ ) is achieved at 275 nm, avoiding the low-wavelength noise typical of organic modifiers[5].

## Routine Quantification: RP-HPLC-UV Protocol

This method is designed for API batch release, formulation stability testing, and reaction monitoring. It is built as a self-validating system, meaning the protocol inherently verifies its own accuracy before any sample data is accepted.

### Table 1: Optimized HPLC-UV Parameters

Parameter	Specification / Setting	Rationale
Column	ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 5 μm)	End-capped to prevent N-silanol interactions.
Mobile Phase A	LC-MS Grade Water + 0.1% Formic Acid	Provides protonation; suppresses ionization variability.
Mobile Phase B	LC-MS Grade Acetonitrile + 0.1% Formic Acid	Lower viscosity and better UV transparency than Methanol.
Elution Gradient	0-2 min: 30% B 2-8 min: 30% → 85% B 8-10 min: 85% B 10- 12 min: 30% B	Sweeps highly lipophilic impurities late in the run.
Flow Rate	1.0 mL/min	Optimal linear velocity for 5 μm particles.
Column Temp	35 °C	Reduces mobile phase viscosity and improves mass transfer.
Detection	UV/DAD at 275 nm (Reference 360 nm)	Targets the conjugated π - system of the phenyl- isothiazole[5].

## Step-by-Step Execution & Self-Validation (SST)

- System Equilibration: Pump the starting mobile phase (30% B) for at least 15 column volumes (~25 mL) until the baseline fluctuation is < 0.1 mAU.
- System Suitability Testing (SST): Inject a 10 μg/mL reference standard of **5-(4-Methylphenyl)-1,2-thiazole** six times.
  - Self-Validation Criteria: The system is only "Pass" if: Peak Tailing Factor ( Tf ) is ≤ 1.5; Theoretical Plates ( N ) > 5000; and Relative Standard Deviation (RSD) of peak area is ≤ 2.0%[4].

- Calibration: Inject calibration standards ranging from 0.5 µg/mL to 50 µg/mL. Ensure  $R^2 \geq 0.999$ .
- Sample Analysis: Inject 10 µL of the prepared sample. Bracket every 10 samples with a Quality Control (QC) standard to verify instrument drift remains < 3%.

## Trace-Level Quantification: LC-MS/MS Protocol

For pharmacokinetic (PK) profiling or environmental trace analysis, UV detection lacks the requisite sensitivity. We employ Electrospray Ionization (ESI) coupled with a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode[3].

### MS/MS Fragmentation Causality

In ESI+ mode, the molecule readily accepts a proton to form the  $[M+H]^+$  precursor ion at  $m/z$  176.1. When subjected to Collision-Induced Dissociation (CID), the bond connecting the p-tolyl group to the isothiazole ring cleaves. The resulting p-tolyl cation rapidly rearranges into a highly stable tropylium ion ( $m/z$  91.1). Because this tropylium ion is thermodynamically favored, it serves as an exceptionally intense and reliable quantifier ion.

**Table 2: MRM Transitions for 5-(4-Methylphenyl)-1,2-thiazole**

Transition Type	Precursor Ion ( $[M+H]^+$ )	Product Ion ( $m/z$ )	Collision Energy (CE)	Structural Origin
Quantifier	176.1	91.1	25 V	Tropylium cation (rearranged p-tolyl group)
Qualifier	176.1	134.1	15 V	Isothiazole ring cleavage (Loss of 42 Da)

### Step-by-Step Execution

- Source Optimization: Set capillary voltage to 3.5 kV, desolvation temperature to 400 °C, and desolvation gas flow to 800 L/hr.

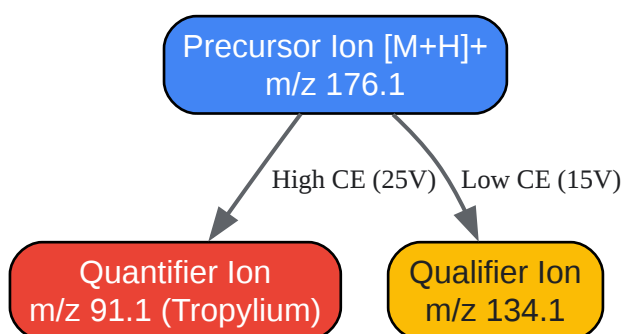
- **Chromatography Adjustment:** Scale down the HPLC method to a 2.1 mm ID C18 column, reducing the flow rate to 0.3 mL/min to maximize electrospray droplet desolvation efficiency.
- **Matrix Effect Evaluation (Self-Validation):** Post-column infusion of the standard must be performed while injecting a blank matrix extract. If ion suppression > 15% is observed at the retention time, the gradient must be adjusted to separate the analyte from co-eluting phospholipids.

## Analytical Workflows & Visualizations



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Figure 1: End-to-end analytical workflow for quantification of **5-(4-Methylphenyl)-1,2-thiazole**.



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Figure 2: Proposed ESI+ MS/MS fragmentation pathway for **5-(4-Methylphenyl)-1,2-thiazole**.

## References

- Chemical Synthesis Database. 5-(4-methylphenyl)isothiazole - 49602-75-7, C<sub>10</sub>H<sub>9</sub>NS, density, melting point, boiling point, structural formula, synthesis.
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